molecular formula C13H20F3N3 B2923994 N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 861881-24-5

N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B2923994
CAS RN: 861881-24-5
M. Wt: 275.319
InChI Key: HWIJDHXWKNIXEK-UHFFFAOYSA-N
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Description

“1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-” is a chemical compound with the formula C10H25N3 and a molecular weight of 187.3256 . It is also known by other names such as Bis (3-dimethylamino-1-propyl)amine, Bis- (dimethylaminopropyl)amine, and Bis (3- (dimethylamino)propyl)amine . It is employed as a pharmaceutical intermediate and is an important raw material used in organic synthesis, agrochemicals, and dye stuffs .


Synthesis Analysis

This compound is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the final product .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3 .


Chemical Reactions Analysis

This compound can be readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .


Physical And Chemical Properties Analysis

The compound is a colorless liquid with a fishy, ammoniacal odor . It has a density of 812 mg/mL and a boiling point of 132.1 °C .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for the introduction of the trifluoromethyl group into other molecules, which can significantly alter their chemical and physical properties, such as increasing their lipophilicity or metabolic stability .

Medicinal Chemistry

In medicinal chemistry, this diamine can be used to synthesize new compounds with potential pharmacological activities. The presence of the trifluoromethyl group is particularly valuable as it is often found in bioactive molecules, contributing to the binding affinity and selectivity of drugs .

Material Science

The compound’s unique molecular structure makes it suitable for the development of novel materials. For instance, it can be used in the synthesis of organic light-emitting diodes (OLEDs) as it provides the necessary electronic properties for efficient light emission .

Catalysis

N1-(3-(dimethylamino)propyl)-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine can act as a ligand for metal catalysts, potentially improving the efficiency and selectivity of various chemical reactions. This is particularly useful in the field of green chemistry, where catalysts play a crucial role in reducing waste and energy consumption .

Agrochemical Research

The trifluoromethyl group is a common moiety in agrochemicals due to its ability to resist degradation and enhance biological activity. This compound could be used to develop new pesticides or herbicides with improved properties .

Fluorine Chemistry

As a fluorinated compound, it is of interest in the field of fluorine chemistry, where researchers explore the effects of fluorination on the reactivity and stability of organic molecules. This research has implications for the design of new fluorinated pharmaceuticals and agrochemicals .

Polymer Chemistry

This diamine can be utilized as a monomer in the synthesis of polymers. The incorporation of the trifluoromethyl group into polymers can lead to materials with enhanced chemical resistance, thermal stability, and mechanical properties .

Bioconjugation

The compound’s reactive amine groups make it a candidate for bioconjugation techniques, where it can be used to attach drugs, probes, or other molecules to specific biological targets. This application is particularly relevant in the development of targeted drug delivery systems .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, it is widely used to functionalize various pharmacologically active medicinally important compounds .

Safety and Hazards

Dimethylaminopropylamine is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals . It also has a flash point of 32 °C .

properties

IUPAC Name

1-N-[3-(dimethylamino)propyl]-1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3N3/c1-18(2)7-4-8-19(3)12-6-5-10(9-11(12)17)13(14,15)16/h5-6,9H,4,7-8,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIJDHXWKNIXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C)C1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine

Synthesis routes and methods I

Procedure details

The title compound was made using a procedure described in Collins, et. al., Tetrahedron, Vol. 48, No. 37, pp 7887-7898, 1992. To a solution of 1-fluoro-2-nitro-4-trifluoromethyl-benzene (1.0 g, 4.78 mmol) in dry THF (24 mL) was added N1,N1,N3-trimethylpropane-1,3-diamine (0.64 mL, 5.7 mmol). The solution turned bright yellow. NaHCO3 (1.1 g, 13 mmol) was added and the reaction was stirred at room temperature and monitored by LCMS. The reaction was filtered and concentrated before being taken up in CH2Cl2 and H2O. The organic layer was separated, dried with MgSO4, filtered, and concentrated to afford the title compound as an orange-brown oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To N-(3-(dimethylamino)propyl)-N-methyl-2-nitro-4-(trifluoromethyl)benzenamine (1.46 g, 5.05 mmol) in dry MeOH (50 mL) was added Pd/C (10%, 535 mg). H2 gas was bubbled through the solution at room temperature overnight with vigorous stirring. The reaction mixture was filtered through celite to provide, after concentration, the title compound as an orange solid. MS m/z (M+H)+=276; Calc'd for C13H20F3N3: 275.32.
Name
N-(3-(dimethylamino)propyl)-N-methyl-2-nitro-4-(trifluoromethyl)benzenamine
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
535 mg
Type
catalyst
Reaction Step One

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